4-Chloro-8-nitroquinoline

Übersicht

Beschreibung

Vorbereitungsmethoden

Preparation Methods

Chlorination of Quinoline Derivatives

A key step in synthesizing 4-chloroquinoline derivatives, including 4-chloro-8-nitroquinoline, is the chlorination of quinoline or its functionalized precursors. According to a patented process, chlorination is typically performed by reacting quinoline carboxylic acid derivatives with chlorinating agents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2) in the presence of an oxidizing agent like iodine, cupric chloride, or ferric chloride.

- The process involves heating a mixture of the acid derivative and chlorinating agent, often with iodine as a catalyst, at temperatures around 90–95 °C.

- The reaction proceeds with high selectivity and yields, avoiding side reactions such as the formation of unstable 4-oxo-tetrahydroquinolines.

- The acid derivatives used can be acid chlorides, anhydrides, or esters, prepared from known quinoline carboxylic acids.

This method is adaptable to quinolines substituted at the 8-position, including nitro groups, enabling the preparation of this compound with good efficiency.

Nitration of Quinoline Derivatives

Nitration to introduce the nitro group at the 8-position can be achieved by direct nitration of quinoline or alkyl-substituted quinolines. Research shows that:

- Direct nitration of 8-(alkyl)-2-methylquinolines proceeds under elevated temperatures (≥70 °C) and extended reaction times (over 16 hours) to achieve high yields (up to 94%).

- The presence of activating groups such as hydroxyl groups can lower the nitration temperature to around 5 °C, but for nitro substitution at the 8-position, higher temperatures are generally required.

- The nitration is selective and results in crystalline nitroquinoline derivatives suitable for further functionalization.

Combined Synthetic Routes

A practical synthetic route to this compound involves:

- Starting from a quinoline derivative with a suitable leaving group or functional group at the 4-position.

- Performing selective nitration at the 8-position under controlled temperature and time conditions.

- Chlorinating the 4-position using phosphorus oxychloride and iodine as described above.

This sequence ensures regioselective substitution and high purity of the final product.

Summary Table of Key Preparation Parameters

Research Findings and Considerations

- The chlorination method using POCl3 and iodine is preferred for its simplicity, high yield, and avoidance of unstable intermediates.

- Direct nitration requires careful temperature control to ensure regioselectivity and high yield; lower temperatures are ineffective for 8-position nitration without activating groups.

- The combination of these methods allows for efficient synthesis of this compound with purity suitable for pharmaceutical and chemical research.

- Formulation data ensure that the compound can be reliably prepared in solution for biological assays and in vivo studies.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-8-nitroquinoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various derivatives.

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Amines, thiols, alkoxides in the presence of a base or under acidic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: 4-Chloro-8-aminoquinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Oxidation: Oxidized quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

4-Chloro-8-nitroquinoline is used across various scientific disciplines:

- Chemistry It serves as a crucial intermediate in synthesizing more complex quinoline derivatives.

- Biology It is actively investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored as a lead compound in developing new therapeutic agents.

- Industry It is utilized in the production of dyes, pigments, and other industrial chemicals.

Biochemical Analysis

This compound plays a significant role in biochemical reactions, particularly in enzyme interaction and inhibition studies.

Biochemical Properties

- It interacts with enzymes such as cytochrome P450 enzymes, which are crucial in metabolizing various substrates.

- The nitro group in the compound can undergo reduction, leading to reactive intermediates that can covalently bind to proteins and other biomolecules, thereby inhibiting their function.

Cellular Effects

- This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism.

- It can induce oxidative stress by generating reactive oxygen species (ROS), leading to changes in gene expression and activation of stress response pathways.

Wirkmechanismus

The mechanism of action of 4-Chloro-8-nitroquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chloro group can facilitate binding to specific targets through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

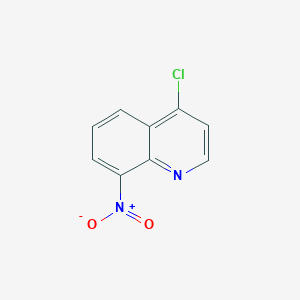

- IUPAC Name: 4-Chloro-8-nitroquinoline

- Molecular Formula : C₉H₅ClN₂O₂

- Molecular Weight : 208.6 g/mol

- CAS Number : 23833-99-0

- Structure: A quinoline backbone with a chlorine substituent at position 4 and a nitro group at position 8 (Fig. 1) .

Synthesis: this compound is synthesized via nitration of 4-chloroquinoline using concentrated HNO₃. The reaction proceeds in 62% yield after 30 minutes, followed by purification via flash chromatography (hexane:EtOAc, 5:1) .

Physicochemical Properties :

- Melting Point : 120–125°C .

- Spectroscopic Data: ¹H-NMR (DMSO-d₆): δ 7.93 (dd, 1H), 7.98 (d, 1H), 8.39 (dd, 1H), 8.48 (dd, 1H), 8.98 (d, 1H) . UV-Vis (methanol): λmax = 316 nm (logε = 4.23) . IR (KBr): Peaks at 1535 cm⁻¹ (NO₂ asymmetric stretch) and 1358 cm⁻¹ (NO₂ symmetric stretch) .

Comparison with Structural Analogs

Table 1: Structural Comparison of Key Nitroquinoline Derivatives

| Compound Name | Substituents | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Cl (C4), NO₂ (C8) | 23833-99-0 | C₉H₅ClN₂O₂ | 208.6 |

| 4-Methoxy-8-nitroquinoline | OMe (C4), NO₂ (C8) | - | C₁₀H₇N₂O₃ | 219.2 |

| 4-Chloro-7-nitroquinoline | Cl (C4), NO₂ (C7) | 18436-76-5 | C₉H₅ClN₂O₂ | 208.6 |

| 5-Chloro-8-nitroquinoline | Cl (C5), NO₂ (C8) | 6942-98-9 | C₉H₅ClN₂O₂ | 208.6 |

| 3-Fluoro-8-nitroquinoline | F (C3), NO₂ (C8) | 236093-08-6 | C₉H₅FN₂O₂ | 204.1 |

| 8-Methyl-4-nitroquinoline-1-oxide | CH₃ (C8), NO₂ (C4), N-oxide | 14094-45-2 | C₁₀H₈N₂O₃ | 204.2 |

Biologische Aktivität

4-Chloro-8-nitroquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, supported by relevant data and research findings.

This compound has the molecular formula CHClNO and a molecular weight of approximately 208.6 g/mol. The presence of both a chloro group and a nitro group contributes to its reactivity and biological activity. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Target Interactions

The compound primarily interacts with enzymes such as cytochrome P450, which are crucial for drug metabolism. Its nitro group can undergo reduction, forming reactive intermediates that covalently bind to proteins and nucleic acids, leading to inhibition of their functions .

Cellular Effects

This compound has been shown to induce oxidative stress by generating reactive oxygen species (ROS), which can alter cellular signaling pathways and gene expression. This oxidative stress is linked to apoptosis in various cell types, particularly in cancer cells .

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. For instance, a series of derivatives synthesized from this compound demonstrated significant antiproliferative activity against HeLa cervical cancer cells, with one derivative showing an IC value of 18.8 μM . The mechanism involves the induction of apoptosis at therapeutic concentrations.

Antimicrobial Activity

The compound exhibits antimicrobial properties against various bacterial strains. Its bacteriostatic action has been noted in studies involving Lactobacillus casei, where protective agents like cysteine and glutathione were shown to reverse its effects .

Case Studies and Research Findings

- Anticancer Studies : A study investigated the effects of this compound on lung adenocarcinoma A549 cells, revealing that it modulates the expression of POLD4, a protein implicated in cancer progression. This modulation enhances cell sensitivity to the compound .

- Genotoxicity Assessments : Research has indicated that 4-nitroquinoline-1-oxide (a related compound) affects colonic microflora and can lead to genotoxic effects when combined with certain antioxidants. This underscores the importance of understanding the biological impact of nitroquinolines on human health .

- Structure-Activity Relationship (SAR) : Studies have explored the SAR of various derivatives of this compound, revealing insights into how modifications influence biological activity. For example, derivatives with enhanced lipophilicity showed improved antiviral activity while maintaining low cytotoxicity .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption characteristics with non-hepatotoxic properties as indicated by ADMET analyses conducted on its derivatives . This profile enhances its viability as a lead compound for drug development.

Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains both chloro and nitro groups | Anticancer, antimicrobial |

| 4-Chloroquinoline | Lacks nitro group | Less reactive |

| 8-Nitroquinoline | Contains only nitro group | Antimicrobial |

| 4,8-Dichloroquinoline | Two chloro groups | Enhanced chemical behavior |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-8-nitroquinoline, and how can reaction conditions be optimized?

- The synthesis involves multi-step procedures, including nitration and chlorination of quinoline precursors. A common method ( ) involves three stages: Step A (nitration), Step B (chlorination), and Step C (purification). Optimization requires precise temperature control (e.g., 50°C for nitro group reduction in ethanol/HCl) and stoichiometric ratios to minimize byproducts . GC-MS and UV-Vis spectroscopy are critical for monitoring reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Key techniques include:

- IR spectroscopy to identify functional groups (e.g., nitro and chloro stretches at ~1552 cm⁻¹ and 726 cm⁻¹) .

- NMR (¹H/¹³C) for structural elucidation, particularly to confirm substitution patterns .

- Mass spectrometry (EI-MS) for molecular weight confirmation (M⁺ = 508 observed in GC-MS) and fragmentation analysis .

- UV-Vis to track electronic transitions (e.g., λmax at 328 nm in methanol) .

Advanced Research Questions

Q. How do competing nucleophilic substitution mechanisms (SNAr vs. VNS) impact the synthesis of derivatives from this compound?

- The activated chlorine at position 4 undergoes SNAr substitution with amines, but VNS (vicarious nucleophilic substitution) simultaneously targets hydrogen atoms in the aromatic ring (). This dual reactivity complicates product isolation, as seen in the formation of 9,9’-(8-nitroquinoline-4,7-diyl)bis(9H-carbazole) (Q4c) . Researchers must adjust nucleophile strength, solvent polarity, and reaction time to favor one pathway. For example, polar aprotic solvents like DMF enhance SNAr, while electron-deficient amines promote VNS .

Q. What strategies improve the reduction of the nitro group in this compound to an amino group?

- Tin(II) chloride in ethanol/HCl is a standard reducing system (). Key parameters include:

- Temperature gradient : 30 minutes at RT followed by 2 hours at 50°C to ensure complete reduction.

- Workup : Alkalization with NH₃ to precipitate 4-chloro-8-aminoquinoline (1o) and extraction with chloroform to isolate the product . Alternative reductants (e.g., catalytic hydrogenation) may reduce side reactions but require optimization for nitro selectivity .

Q. How can purification challenges arising from complex reaction mixtures be addressed?

- Multi-step reactions (e.g., Meldrum’s acid condensations) often yield mixtures requiring chromatographic separation (TLC-guided column chromatography) and recrystallization ( ). For example, X-ray crystallography confirmed the structure of this compound (4m) after selective crystallization from ethanol . Advanced techniques like HPLC-MS are recommended for isolating minor byproducts .

Q. What role does X-ray crystallography play in validating the structure of this compound derivatives?

- Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry and substitution patterns. For instance, the planar quinoline backbone and dihedral angles of substituents in derivatives like 4,7-dichloro-2-methyl-1,10-phenanthroline (4o) were resolved using this method . Proper crystal growth conditions (e.g., slow evaporation from DCM/hexane) are critical .

Q. What safety considerations are critical when handling this compound in lab settings?

- While direct toxicity data are limited, structural analogs (e.g., 4-nitroquinoline 1-oxide) generate reactive oxygen species (ROS) and DNA adducts ( ). Recommendations include:

- Using PPE (gloves, goggles) and working in a fume hood.

- Avoiding prolonged skin contact and implementing waste neutralization protocols (e.g., reduction with NaBH₄ to deactivate nitro groups) .

Q. Methodological Notes

- Contradiction Analysis : and highlight competing substitution mechanisms, necessitating mechanistic studies (e.g., kinetic isotope effects) to delineate SNAr vs. VNS contributions.

- Data Reproducibility : Adhere to NIH guidelines for reporting experimental details (e.g., solvent purity, catalyst batches) to ensure reproducibility .

- Advanced Applications : Derivatives like 1,10-phenanthrolines are valuable in coordination chemistry (e.g., ligands for catalytic systems) and photophysical studies .

Eigenschaften

IUPAC Name |

4-chloro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-4-5-11-9-6(7)2-1-3-8(9)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOATVJLAFLBGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346218 | |

| Record name | 4-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805762 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23833-99-0 | |

| Record name | 4-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.